molecular formula C16H15BrIN3S B2965783 1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1049779-64-7

1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2965783
CAS No.: 1049779-64-7
M. Wt: 488.19
InChI Key: XEXSCBHMBTYJFU-UHFFFAOYSA-N
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Description

The compound “1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a carbamimidothioate group (which contains sulfur and nitrogen), and a bromobenzyl group (a benzyl group with a bromine substitution) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and bromobenzyl precursors. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the indole and bromobenzyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Nucleophilic Catalysis and Amination Reactions

Nucleophilic N-heterocyclic carbenes have been utilized as catalyst modifiers in amination reactions involving aryl halides with nitrogen-containing substrates. The use of a Pd(0) or Pd(II) source alongside an imidazolium salt in the presence of a base has shown high activity in coupling processes, notably with electron-neutral and electron-rich aryl chlorides. This methodology is effective for the synthesis of benzophenone imines and N-aryl-substituted indoles, demonstrating the potential for creating complex organic structures, including key intermediates for new antibiotics (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of Carbonic Anhydrase Inhibitors

Research into the synthesis of 1H-indole-2,3-dione 3-thiosemicarbazones with a 3-sulfamoylphenyl moiety has led to the discovery of selective inhibitors for human carbonic anhydrases. These compounds have shown subnanomolar to low nanomolar levels of inhibitory effects, particularly against the hCA II isoenzyme, indicating their potential application in designing drugs for conditions where inhibition of carbonic anhydrase is beneficial (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).

Organic Electronic Materials

The synthesis and characterization of diindole-annulated naphthalene diimides have been reported, focusing on their optical and electronic properties. These compounds, particularly the syn- and anti-isomers of carbazolo[2,3-b]carbazole diimides, exhibit distinct absorption characteristics and redox properties. Such materials are valuable for applications in organic electronics, offering potential as n-channel and p-channel semiconductors in organic field-effect transistors (Suraru, Burschka, & Würthner, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “1-(4-bromobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXSCBHMBTYJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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